![molecular formula C25H34F3N5O2 B1664303 4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide CAS No. 868623-40-9](/img/structure/B1664303.png)
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT-384 has been used in trials studying the treatment of Alzheimer's Disease.
Wissenschaftliche Forschungsanwendungen
Synthesis and Process Development
A convergent, scalable process was developed for the synthesis of adamantane 11-β-hydroxysteroid dehydrogenase-1 inhibitors, including 4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide. This process was designed to rapidly deliver material for development, achieving high yields and purity at the kilogram scale (Becker et al., 2008).
Molecular Derivatives and Biological Activities
- Novel molecular hybrids of 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, including derivatives of the adamantane structure, have been synthesized. These hybrids showed good anti-inflammatory properties in bioassay tests (Kalita et al., 2017).
- The compound thioadatanserin, which includes an adamantane carboxamide structure, was found to have dual potent partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A. This compound was identified as a potential candidate for depression and anxiety disorders (Evans et al., 2020).
Synthesis Methodologies
A facile synthesis method was developed for N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide, a compound related to the adamantane structure, using a convergent route that reduced workups and steps, achieving good yield (Su et al., 2011).
Physico-Chemical Properties and Application
- A study on the electrochemical synthesis of methyl-3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of trifluoroamantadine, revealed insights into the synthesis process and reactivity properties of related adamantane derivatives (Monoi & Hara, 2012).
- New polyamides containing adamantyl moieties in the main chain were synthesized, indicating the versatility of adamantane derivatives in polymer science. These polyamides exhibited high thermal stability and favorable mechanical properties (Chern et al., 1998).
Eigenschaften
CAS-Nummer |
868623-40-9 |
|---|---|
Produktname |
4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide |
Molekularformel |
C25H34F3N5O2 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
4-[[2-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35) |
InChI-Schlüssel |
CLHMYBJIOZXCEX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Kanonische SMILES |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F |
Aussehen |
Solid powder |
Andere CAS-Nummern |
868623-40-9 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABT-384 N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



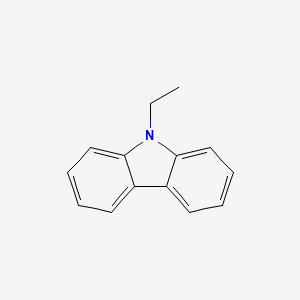
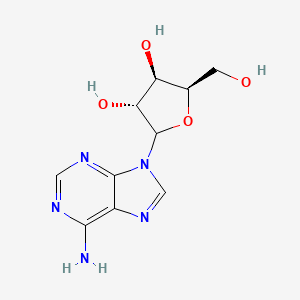
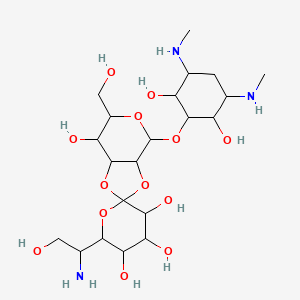
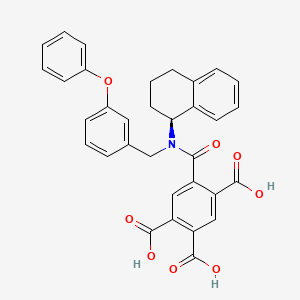
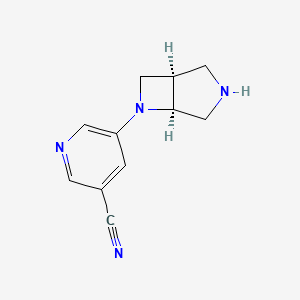
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
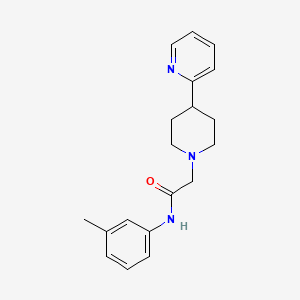
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
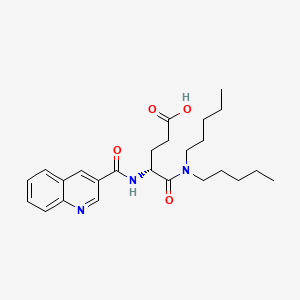
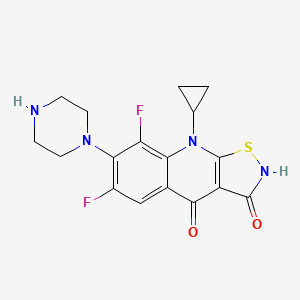
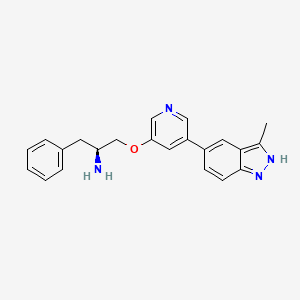
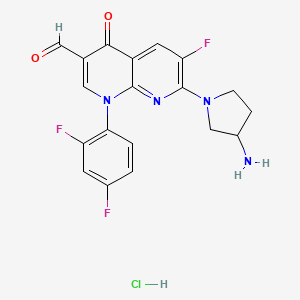
![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)